tert-Butyl 2-chloro-2-(triphenylphosphoranylidene)acetate
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Overview
Description
tert-Butyl2-chloro-2-(triphenylphosphoranylidene)acetate is an organic compound with the molecular formula C24H25O2P. It is a crystalline powder that is sparingly soluble in water and has a melting point of 152-155°C . This compound is used as an intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl2-chloro-2-(triphenylphosphoranylidene)acetate can be synthesized through the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene . The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
. The scalability of the Wittig reaction makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl2-chloro-2-(triphenylphosphoranylidene)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of tert-Butyl2-chloro-2-(triphenylphosphoranylidene)acetate can yield corresponding carboxylic acids, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
tert-Butyl2-chloro-2-(triphenylphosphoranylidene)acetate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl2-chloro-2-(triphenylphosphoranylidene)acetate involves its role as a Wittig reagent. The compound reacts with aldehydes or ketones to form alkenes through the formation of a phosphonium ylide intermediate . This reaction proceeds via a concerted mechanism, where the ylide attacks the carbonyl carbon, leading to the formation of a four-membered oxaphosphetane intermediate, which subsequently decomposes to yield the desired alkene and a phosphine oxide byproduct .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl2-chloro-2-(triphenylphosphoranylidene)acetate include:
tert-Butyl (triphenylphosphoranylidene)acetate: A closely related compound with similar chemical properties and applications.
(tert-Butoxycarbonylmethylene)triphenylphosphorane: Another Wittig reagent used in organic synthesis.
Uniqueness
The uniqueness of tert-Butyl2-chloro-2-(triphenylphosphoranylidene)acetate lies in its ability to undergo a wide range of chemical reactions, making it a versatile reagent in organic synthesis . Its specific structure allows for selective reactions, which is advantageous in the synthesis of complex molecules .
Properties
Molecular Formula |
C24H24ClO2P |
---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
tert-butyl 2-chloro-2-(triphenyl-λ5-phosphanylidene)acetate |
InChI |
InChI=1S/C24H24ClO2P/c1-24(2,3)27-23(26)22(25)28(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3 |
InChI Key |
SQPDPJAGDIDZBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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